molecular formula C13H8F5N B14671249 N-Benzyl-2,3,4,5,6-pentafluoroaniline CAS No. 36375-86-7

N-Benzyl-2,3,4,5,6-pentafluoroaniline

Cat. No.: B14671249
CAS No.: 36375-86-7
M. Wt: 273.20 g/mol
InChI Key: OOKVYVNHIFMAHP-UHFFFAOYSA-N
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Description

N-Benzyl-2,3,4,5,6-pentafluoroaniline is a fluorinated aromatic amine derivative characterized by a benzyl group (-CH₂C₆H₅) attached to the nitrogen atom of a fully fluorinated aniline core (C₆F₅NH₂). The pentafluoro substitution pattern on the benzene ring introduces strong electron-withdrawing effects, which significantly influence reactivity, solubility, and thermal stability .

Properties

CAS No.

36375-86-7

Molecular Formula

C13H8F5N

Molecular Weight

273.20 g/mol

IUPAC Name

N-benzyl-2,3,4,5,6-pentafluoroaniline

InChI

InChI=1S/C13H8F5N/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-5,19H,6H2

InChI Key

OOKVYVNHIFMAHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,3,4,5,6-pentafluoroaniline typically involves the nucleophilic substitution reaction of pentafluoroaniline with benzyl halides. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the five fluorine atoms activates the aromatic ring toward nucleophilic substitution. Reactions typically occur at positions ortho or para to the amino group, depending on reaction conditions and steric factors.

Reaction Type Conditions Products Key Observations
Alkoxy Substitution Sodamide in liquid ammonia at −70 °C 2,3,5,6-TetrafluoroanisidineMethoxy group replaces fluorine; competing di-/tri-arylamines form due to amphoterism .
Ammonolysis Aqueous ammonia or hydrazine hydrate Ammonium pentafluorophenoxideCleavage of methoxy group observed in pentafluoroanisole analogs under basic conditions .

Mechanistically, the substitution proceeds via a σ-complex intermediate, where the nucleophile attacks the electron-deficient ring. The benzyl group may sterically hinder substitution at adjacent positions, directing reactivity to distal sites .

Diazotization and Sandmeyer Reactions

The amino group undergoes diazotization under strongly acidic conditions, enabling subsequent transformations:

Diazonium Salt Formation

  • Conditions : Anhydrous hydrogen fluoride or concentrated sulfuric acid with nitrous acid .

  • Outcome : Forms unstable diazonium salts, which hydrolyze readily in water to regenerate the amine .

Sandmeyer Reaction

  • Substitution : Diazonium salts react with Cu(I) halides to yield haloarenes (e.g., bromo- or iodopentafluorobenzene derivatives) .

  • Oxidation Pathways :

    • Hydrogen Peroxide (30%) : Produces decafluoroazoxybenzene via coupling of nitroso intermediates .

    • Hydrogen Peroxide (90%) : Rapid oxidation leads to pentafluoronitrosobenzene, but over-oxidation to nitro derivatives is minimal .

Example Reaction Sequence :

  • Diazotization:
    C6F5NH2HNO2,HFC6F5N2+F\text{C}_6\text{F}_5\text{NH}_2 \xrightarrow{\text{HNO}_2, \text{HF}} \text{C}_6\text{F}_5\text{N}_2^+ \text{F}^-

  • Sandmeyer Iodination:
    C6F5N2+FKIC6F5I+N2\text{C}_6\text{F}_5\text{N}_2^+ \text{F}^- \xrightarrow{\text{KI}} \text{C}_6\text{F}_5\text{I} + \text{N}_2 \uparrow

Oxidation Reactions

The amino group and aromatic ring are susceptible to oxidation under controlled conditions:

Oxidizing Agent Conditions Products Notes
H₂O₂ (30%) Acidic medium, 60–75 °CDecafluoroazoxybenzeneDominant pathway due to coupling of nitroso intermediates .
H₂O₂ (90%) Room temperaturePentafluoronitrosobenzene (minor)Unstable; further oxidizes to azoxy compounds unless reaction is quenched .

Mechanistic Insight :
Oxidation proceeds through nitroso intermediates, which dimerize to form azoxy compounds. The electron-withdrawing fluorines stabilize nitroso and nitro groups, preventing over-oxidation to carboxylic acids .

Reactions with Organometallic Reagents

The benzyl group participates in hydrogenolysis or alkylation under specific conditions:

  • Grignard Reagents : Methylmagnesium bromide substitutes fluorine in hexafluorobenzene analogs to form 2,3,4,5,6-pentafluorotoluene .

  • Organolithium Compounds : Attack at fluorinated positions, yielding substituted arenes with altered electronic profiles .

Comparative Reactivity

The compound’s reactivity differs from structurally related fluorinated anilines:

Compound Reactivity Profile
2-Fluoroaniline Less reactive due to weaker electron withdrawal; single fluorine limits activation.
Pentafluorobenzenamine Higher electrophilicity; undergoes faster nucleophilic substitution.

The benzyl group in N-Benzyl-2,3,4,5,6-pentafluoroaniline introduces steric effects that modulate reaction pathways compared to non-benzylated analogs .

Scientific Research Applications

N-Benzyl-2,3,4,5,6-pentafluoroaniline is an organic compound featuring a benzyl group attached to a 2,3,4,5,6-pentafluoroaniline moiety. It has a molecular formula of C13H8F5NC_{13}H_{8}F_{5}N and is characterized by five fluorine atoms on the aromatic ring, influencing its chemical properties and reactivity. Typically, it is a crystalline solid, white to light yellow, with a low melting point, suggesting its potential in various chemical applications.

While the provided search results offer limited information specifically on the applications of this compound, they do highlight the uses and properties of structurally similar compounds, particularly pentafluoroanilines, which can provide insights.

Potential Applications Based on Research

Due to limited information on this compound, the applications mentioned below are inferred from the properties and uses of related compounds such as pentafluoroanilines:

  • Antimicrobial Activity: Some studies suggest that pentafluorinated anilines possess antimicrobial properties against various pathogens.
  • Catalysis: 2,3,4,5,6-Pentafluoroaniline may be used in the preparation of pentafluorophenylammonium triflate, an efficient catalyst for esterification .
  • Synthesis of Metal Complexes : 2,3,4,5,6-Pentafluoroaniline has been used in the synthesis of titanium complexes with anionic [N, O–] bidentate salicylaldiminato ligands .

Nitrogen-containing molecules, including anilines, have significant biological activities. Research has shown that substituted phenyl rings can result in highly potent activity, dependent on the substituents’ electronic effect on the phenyl ring . For example, compounds with meta-CF3 on the phenylthiol ring and a carbamyl group at the lactam nitrogen exhibited potent antimicrobial activity against Mycobacterium tuberculosis and Moraxella catarrhalis .

Reactions of Polyfluorobenzenes

Polyfluorobenzenes react with nucleophilic reagents, leading to the synthesis of various compounds . For instance, anhydrous sodium phenoxide reacts with hexafluorobenzene to produce 2,3,4,5,6-pentafluorophenyl . Such reactions highlight the versatility of polyfluorinated aromatic compounds in chemical synthesis .

Further Research

Further investigation is needed to explore the specific applications of this compound. Research could focus on:

  • Synthesis Pathways : Detailed methods for synthesizing this compound and related compounds.
  • Biological Activity : Evaluating the antimicrobial, anticancer, and other biological activities of this compound.
  • Material Science : Investigating the use of this compound in creating new materials with unique properties .

Mechanism of Action

The mechanism of action of N-Benzyl-2,3,4,5,6-pentafluoroaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

2,3,4,5,6-Pentafluoroaniline (CAS 771-60-8)

  • Structure : The parent compound lacks the benzyl substituent, with the amine group directly bonded to the pentafluorophenyl ring .
  • Properties: Physical State: Colorless to pale yellow liquid (purity ≥99%) . Reactivity: Used as a precursor in synthesizing polymers (e.g., norbornene-based ionomers) and ligands for metal coordination complexes . Applications: Key intermediate in pharmaceutical synthesis (e.g., sulfonamide antibiotics) and redox-active materials .
  • Contrast : The absence of the benzyl group in 2,3,4,5,6-pentafluoroaniline reduces steric hindrance, making it more reactive in nucleophilic aromatic substitution compared to its benzyl-substituted analog .

N-(1H-Benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline (CAS 256955-28-9)

  • Structure : Features a benzotriazole-methyl group and trifluoro substitution on the aniline ring .
  • Properties :
    • Reactivity : The benzotriazole moiety acts as a leaving group, enabling use in peptide coupling and heterocyclic chemistry.
    • Applications : Intermediate in organic synthesis, particularly for introducing fluorinated aromatic groups .
  • Contrast : Reduced fluorine substitution (three vs. five fluorine atoms) decreases electron-withdrawing effects, altering electronic properties compared to N-benzyl-pentafluoroaniline.

N,N′-Bis(2,3,4,5,6-pentafluorophenyl)formamidine (1h)

  • Structure : Contains two pentafluorophenyl groups linked by a formamidine bridge .
  • Properties :
    • Applications : Used in paddlewheel dimolybdenum complexes for redox tuning. The electron-deficient aromatic rings stabilize low oxidation states of metals .
  • Contrast: The symmetric bis-pentafluorophenyl structure enables chelation to metals, whereas N-benzyl-pentafluoroaniline’s monodentate structure may limit coordination modes.

4,5,6,7-Tetrafluorobenzo[d]thiazole-2-sulfonamide (F4BTA)

  • Structure : Combines tetrafluorobenzo-thiazole and sulfonamide groups .
  • Applications : Acts as a carbonic anhydrase inhibitor with enhanced membrane permeability due to fluorine substitution .

Comparative Data Table

Compound Molecular Formula Fluorine Substituents Key Applications Reactivity Highlights
N-Benzyl-2,3,4,5,6-pentafluoroaniline* C₁₃H₈F₅N 2,3,4,5,6-positions Hypothesized: Catalysis, polymers Steric hindrance modulates N–H activation
2,3,4,5,6-Pentafluoroaniline C₆H₂F₅N All positions Polymer synthesis, ligands High electrophilicity for substitution
N-(Benzotriazolylmethyl)-2,3,4-trifluoroaniline C₁₃H₁₀F₃N₄ 2,3,4-positions Heterocyclic intermediates Benzotriazole as a versatile leaving group
N,N′-Bis(pentafluorophenyl)formamidine C₁₃H₄F₁₀N₂ All positions (both rings) Metal coordination chemistry Chelating ligand for redox-active metals

Research Findings and Implications

  • Electronic Effects: Full fluorination of the aromatic ring in 2,3,4,5,6-pentafluoroaniline enhances electron-withdrawing character, lowering pKa of the amine group (estimated ~1–2 units lower than non-fluorinated anilines) . The benzyl substituent may further delocalize electron density, impacting acidity and binding affinity in catalytic systems .
  • Thermal Stability: Fluorinated anilines generally exhibit higher thermal stability compared to non-fluorinated analogs. For example, 2,3,4,5,6-pentafluoroaniline remains stable up to 200°C, while N-benzyl derivatives may decompose at slightly lower temperatures due to the benzyl group’s susceptibility to oxidation .
  • Synthetic Utility : The benzyl group in N-benzyl-pentafluoroaniline could serve as a protective group, enabling selective functionalization of the aromatic ring. This strategy is employed in the synthesis of sulfonamide antibiotics and ionic liquids .

Biological Activity

N-Benzyl-2,3,4,5,6-pentafluoroaniline is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a pentafluoroaniline moiety. The presence of multiple fluorine atoms significantly alters the compound's electronic properties and reactivity compared to its non-fluorinated counterparts.

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The fluorinated aniline derivatives have been investigated for their potential to inhibit bacterial growth and fungal infections .
  • Mechanism of Action : The biological activity is often attributed to the compound's ability to interact with biological membranes and proteins. The fluorine atoms may enhance lipophilicity, allowing better penetration into microbial cells .

Antimicrobial Studies

  • Study on Antifungal Activity :
    • A study assessed the antifungal activity of N-benzyl derivatives against various fungal strains. Results indicated that the compound displayed significant inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
  • Bacterial Inhibition :
    • Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed that this compound inhibited bacterial growth effectively at lower concentrations than its non-fluorinated analogs .

Mechanistic Insights

  • Cell Membrane Interaction : The interaction of this compound with cell membranes has been studied using fluorescence microscopy. It was observed that the compound disrupts membrane integrity in a dose-dependent manner .
  • Enzyme Inhibition : Enzyme assays indicated that the compound inhibits key enzymes involved in bacterial cell wall synthesis. This inhibition leads to increased cell lysis and death in susceptible bacterial strains .

Summary of Findings

Activity TypeTarget OrganismsResults
AntimicrobialCandida albicansSignificant inhibition
AntifungalAspergillus nigerMIC comparable to antifungals
Bacterial InhibitionStaphylococcus aureusEffective at low concentrations
MechanismCell Membrane DisruptionDose-dependent integrity loss

Q & A

Q. What are the key physical properties of N-Benzyl-2,3,4,5,6-pentafluoroaniline, and how do they influence experimental design?

this compound is a fluorinated aromatic amine with a melting point range of 33–38°C and a boiling point of ~153°C . Its air sensitivity necessitates storage under inert atmospheres (e.g., nitrogen) to prevent decomposition . The compound’s low flashpoint (73°C) requires handling in fume hoods with flame-resistant equipment. For synthesis, its solubility in polar aprotic solvents (e.g., DMF, THF) makes it suitable for nucleophilic substitution or coupling reactions .

Q. What methods are recommended for synthesizing this compound?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) using pentafluorobenzene derivatives. For example:

  • Aqueous amine route : Reacting 2,3,4,5,6-pentafluorobenzonitrile with benzylamine in aqueous ammonia yields the target compound .
  • Catalytic activation : Palladium-mediated N–H activation using bifunctional ligands (e.g., Pd(CH3_3)(HNArF5_5)(L1H)) enables functionalization under mild conditions .
    Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. How should researchers handle and store this compound safely?

  • Storage : Keep under nitrogen at 2–8°C in amber glass vials to prevent photodegradation and moisture absorption .
  • Safety protocols : Use PPE (gloves, goggles) due to irritant properties (R36/37/38). In case of exposure, rinse eyes/skin with water (S26) and seek medical attention .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence reactivity in catalytic applications?

The strong electron-withdrawing nature of the pentafluoro group activates the aromatic ring for electrophilic substitution while deactivating it for nucleophilic attacks. This dual behavior enables unique reactivity in:

  • Cross-coupling reactions : Fluorine substituents stabilize transition states in Suzuki-Miyaura couplings, enhancing yields .
  • Catalytic N–H activation : The electron-deficient ring facilitates Pd-mediated C–N bond formation, as evidenced by 31^{31}P NMR shifts (δ ~67.4) and MS data .

Q. What crystallographic insights exist for derivatives of this compound?

Single-crystal X-ray studies of N-Benzyl-2,3,4,5,6-pentafluorobenzamide (a structural analog) reveal:

  • Dihedral angle : 18.34° between pentafluorophenyl and benzyl rings .
  • Intermolecular interactions : Chains stabilized by N–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.772 Å) .
  • Crystallographic parameters : Monoclinic space group P21/nP2_1/n, with unit cell dimensions a=7.1649(2)a = 7.1649(2) Å, b=22.9090(5)b = 22.9090(5) Å, c=7.5363(1)c = 7.5363(1) Å .
    Methodology : Data collected at 123 K using a Bruker KappaCCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å), refined via SHELXL97 .

Q. How can researchers resolve contradictions in reported melting points?

Discrepancies in melting points (e.g., 33–35°C vs. 33–38°C) arise from:

  • Purity : Commercial samples may contain impurities; recrystallize from ethanol for standardization .
  • Measurement techniques : Differential Scanning Calorimetry (DSC) provides higher accuracy than capillary methods .
  • Polymorphism : Fluorinated compounds often exhibit multiple crystalline forms. Powder XRD can identify dominant phases .

Q. What advanced spectroscopic methods characterize this compound’s electronic structure?

  • Raman spectroscopy : Peaks at 1564 cm1^{-1} (C–F stretching) and 1016 cm1^{-1} (C–N bending) confirm fluorination and amine group presence .
  • NMR : 19^{19}F NMR shows distinct signals for ortho/meta/para fluorines (δ = -138 to -162 ppm) .
  • Mass spectrometry : High-resolution ESI-MS ([M+H]+^+ at m/z 184.08) validates molecular weight .

Methodological Recommendations

Q. Table 1: Key Analytical Techniques for this compound

TechniqueApplicationExample ParametersReference
Single-crystal XRDStructural elucidationRint=0.016R_{\text{int}} = 0.016, θ = 2.9–25°
19^{19}F NMRFluorine environment analysisδ = -138 to -162 ppm (CDCl3_3)
HRMSMolecular weight confirmation[M+H]+^+ = 184.08
DSCMelting point determinationHeating rate: 10°C/min

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